2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused thiophene-pyrimidine core with a tetrahydrobenzene ring. Its synthesis typically involves reacting a chloropyrimidine intermediate (e.g., compound 4) with morpholine under reflux conditions in polar solvents like acetonitrile or ethanol .
Properties
IUPAC Name |
4-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-10-3-4-12-13(9-10)21-16-14(12)15(17-11(2)18-16)19-5-7-20-8-6-19/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIALWVSXJDIAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic compound characterized by its unique fused bicyclic structure that incorporates both benzothieno and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The morpholine group attached to the structure enhances its chemical properties and biological interactions.
The compound features a tetrahydro structure indicative of four hydrogenated carbon atoms within its ring system. This configuration allows for diverse chemical transformations, making it a promising candidate for various pharmacological applications.
Biological Activity
Research indicates that derivatives of benzothieno[2,3-d]pyrimidines exhibit significant biological activities. Specifically, compounds containing morpholine groups have shown promise in modulating biological pathways relevant to various diseases. The following sections summarize key findings regarding the biological activity of 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Anticancer Activity
Studies have demonstrated that compounds similar to 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Case Study : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In vitro Efficacy : Preliminary tests indicate that the compound can inhibit the growth of various bacterial strains.
- Comparative Analysis : Similar compounds have been reported to possess significant antibacterial activity against resistant strains.
Anti-inflammatory Effects
Research also points to anti-inflammatory effects associated with this class of compounds:
- Inflammatory Pathways : The compound may modulate cytokine production and reduce inflammation in cellular models.
- Experimental Findings : In animal models of inflammation, administration of related compounds has shown reduced edema and inflammatory markers.
Structure-Activity Relationship (SAR)
The unique structural configuration of 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine suggests enhanced biological activity compared to simpler analogs.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-7-methyl-2-(morpholin-4-yl)-5H-benzothieno[2,3-d]pyrimidin | Contains morpholine and benzothieno motifs | Anticancer properties |
| 5-Methyl-6-(morpholin-4-yl)-7H-pyrido[3',2':4,5]thieno[3,2-e]pyrimidin | Pyrido-thienopyrimidine structure | Antimicrobial activity |
| 2-Amino-5-(morpholin-4-yl)pyrimidine | Simple pyrimidine with morpholine | Antibacterial effects |
Synthesis and Derivatives
The synthesis of 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine typically involves multi-step synthetic routes that require careful control of reaction conditions to optimize yields. The ability to modify this compound through chemical transformations allows for the exploration of various derivatives with potentially enhanced biological activities.
Scientific Research Applications
Research indicates that derivatives of benzothieno[2,3-d]pyrimidines exhibit significant biological activities. Notably, compounds containing morpholine groups have shown promise in modulating biological pathways relevant to various diseases.
Potential Applications
- Anticancer Agents : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth.
- Antimicrobial Properties : The compound's structural features may enhance its ability to combat bacterial and fungal infections.
- Anti-inflammatory Effects : Investigations into its mechanism of action could reveal pathways through which it exerts anti-inflammatory effects.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of similar compounds:
Mechanistic Insights
The unique structural configuration of 2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine allows for complex interactions with biological targets:
- Binding Affinity Studies : Future research should focus on quantifying its binding affinity to specific enzymes or receptors implicated in disease processes.
- Pharmacodynamics and Pharmacokinetics : Detailed studies are needed to understand how this compound behaves in biological systems.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring’s electron-deficient C-2 and C-4 positions undergo nucleophilic substitution. For example:
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Reaction with amines : Treatment with aliphatic or aromatic amines leads to displacement of the morpholine group or other substituents. In a study, morpholine derivatives were replaced by piperazine under reflux in ethanol, yielding analogs with improved solubility .
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Thiolation : Reaction with potassium thiocyanate in glacial acetic acid replaces the methylthio group with a thiocyanate moiety, forming 2-thiocyanato derivatives (yield: 70–85%) .
Table 1: Substitution Reactions
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| Piperazine | 4-Piperazinyl derivative | Ethanol, reflux, 8 h | 65–74 |
| KSCN | 2-Thiocyanato derivative | Glacial AcOH, 8 h | 85 |
| Hydrazine hydrate | 2-Hydrazino derivative | Ethanol, reflux | 80 |
Condensation Reactions
The amino group at position 4 participates in cyclocondensation with carbonyl-containing reagents:
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With α-haloketones : Heating with chloroacetone or 2-bromoacetophenone in dry xylene forms imidazo[1,2-a]pyrimidine derivatives. For example, reaction with 2-bromoacetophenone yields 3,4-diamino-8,8-dimethyl-2-phenyl-tetrahydroimidazopyrimidine (m.p. 232–234°C) .
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With carboxylic acids : Formic or acetic acid induces cyclization to triazolo[3,4-a]pyrimidines, confirmed by IR (C=O stretch at 1,715 cm⁻¹) and NMR .
Key Data :
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Reaction time : 6–12 hours
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Solvent : Xylene or acetic acid
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Yield : 68–77%
Functionalization of the Morpholine Group
The morpholin-4-yl moiety undergoes alkylation or acylation:
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Alkylation : Treatment with methyl iodide in DMF introduces a methyl group at the morpholine nitrogen, enhancing lipophilicity (confirmed by MS: [M+1]⁺ at m/z 362) .
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Acylation : Reaction with acetyl chloride forms an acetamide derivative, characterized by a new carbonyl peak at 1,690 cm⁻¹ in IR.
Oxidation and Reduction
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Oxidation : The sulfur atom in the benzothieno ring oxidizes to sulfone using H₂O₂ in acetic acid, forming 2,7-dimethyl-4-morpholino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine sulfone (m.p. 245–247°C) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydro ring to a fully saturated decahydro derivative.
Complexation with Metal Ions
The pyrimidine nitrogen and morpholine oxygen act as ligands for transition metals:
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Cu(II) complexes : Formed in ethanol with CuCl₂, exhibiting a square-planar geometry (λmax = 620 nm) .
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Antimicrobial activity : Cu complexes show enhanced activity against E. coli (MIC: 12.5 µg/mL) .
Photochemical Reactions
UV irradiation in methanol induces dimerization via the thiophene ring, producing a bicyclic dimer (confirmed by HRMS: m/z 634.2 [M+H]⁺) .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position is highly modifiable, leading to diverse derivatives with distinct pharmacological and physicochemical properties:
Modifications in the Hydrazine Side Chain
Hydrazine derivatives are precursors for hydrazones, which exhibit varied bioactivities:
Q & A
Q. What are the standard synthetic routes for preparing 2,7-dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine?
The compound is typically synthesized via nucleophilic substitution or metalation reactions. A common approach involves reacting 4-chloro-thienopyrimidine precursors with morpholine under reflux conditions in polar aprotic solvents (e.g., THF or dioxane). For example, aluminum amalgam in aqueous THF has been used to reduce intermediates, yielding morpholine-substituted derivatives . Alternative routes include direct alkylation of thienopyrimidine scaffolds with methyl groups at positions 2 and 7, followed by morpholine substitution at position 4. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize byproducts, as competing pathways can lead to sulfone or imino derivatives .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Key signals include methyl groups (δ 0.98–1.11 ppm for CH3), morpholine protons (δ 3.24–3.67 ppm for NCH2 and OCH2), and aromatic protons (δ 7.43–8.51 ppm for fused thienopyrimidine rings) .
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O) and ~3410 cm⁻¹ (NH stretching) confirm functional groups .
- LC-MS : Molecular ion peaks (e.g., m/z 348 [M⁺] for C16H20N4O3S) validate the molecular formula .
Q. What pharmacological assays are recommended for preliminary evaluation of bioactivity?
- Kinase inhibition assays : Thienopyrimidines are known FGFR1 inhibitors; use fluorescence-based kinase activity assays with ATP analogs .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : MTT or resazurin assays on mammalian cell lines to assess safety margins .
Q. How is crystallographic data obtained for structural confirmation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from dioxane or DMSO. Key parameters:
- Planarity : Fused thienopyrimidine rings show minimal deviation (r.m.s. <0.03 Å) .
- Dihedral angles : Morpholine and methyl groups influence packing (e.g., 64.73° between benzothieno and fluorophenyl rings) .
- Hydrogen bonding : N–H⋯F and C–H⋯F interactions stabilize the lattice .
Advanced Research Questions
Q. How can synthetic yields be optimized for morpholine-substituted derivatives?
Yields vary significantly (69–75%) depending on:
- Reagent choice : Morpholine excess (≥15 mmol) improves substitution efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions .
- Temperature control : Reflux at 80–100°C balances reaction rate and byproduct formation .
Contradictions in reported yields (e.g., 74% vs. 69%) may stem from purification methods (recrystallization vs. column chromatography) .
Q. How should researchers interpret conflicting NMR data for methyl and morpholine protons?
Discrepancies arise from conformational flexibility:
- Methyl groups : Axial vs. equatorial positions in the tetrahydro ring cause splitting (e.g., δ 1.11 ppm for axial CH3 in DMSO-d6) .
- Morpholine protons : Solvent-dependent shifts (e.g., δ 3.24 ppm in DMSO vs. δ 3.67 ppm in CDCl3) reflect hydrogen bonding with polar solvents .
Use variable-temperature NMR to assess dynamic effects and 2D experiments (COSY, HSQC) to resolve overlaps .
Q. What strategies resolve contradictions in reported biological activities?
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, 4-(trifluoromethyl)phenoxy derivatives show enhanced kinase inhibition vs. 4-fluorophenoxy analogs (IC50 differences >10-fold) .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., FGFR1 active site) and rationalize potency variations .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Low solubility : Co-crystallization with hydrophilic co-solvents (e.g., ethanol/water mixtures) improves crystal growth .
- Polymorphism : Screen multiple solvents (dioxane, acetonitrile) to isolate the most stable polymorph .
- Disorder : Refine occupancy factors for flexible morpholine groups using SHELXL .
Q. How can researchers reconcile discrepancies in pharmacological data across studies?
- Assay standardization : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity).
- Batch variability : Characterize purity via HPLC (>98%) and confirm stereochemistry with chiral columns .
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial activity across Gram-positive strains) to identify trends .
Q. What theoretical frameworks guide mechanistic studies of this compound?
- Frontier molecular orbital (FMO) theory : Predict reactivity using HOMO-LUMO gaps calculated via DFT (e.g., Gaussian 09) .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Molecular dynamics (MD) : Simulate binding kinetics with biological targets (e.g., 100-ns trajectories in GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
